REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:14])([C:10]([F:13])([F:12])[F:11])[C:5]([O:7]CC)=O.[C:15](#[N:17])[CH3:16]>C1COCC1>[F:14][C:4]([F:3])([C:10]([F:11])([F:12])[F:13])[C:5](=[O:7])[CH2:16][C:15]#[N:17] |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(C(F)(F)F)F
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
To this was added
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Type
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TEMPERATURE
|
Details
|
dropwise, and the resulting colorless suspension was heated at 50° C. for 4 h
|
Duration
|
4 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to rt the reaction mixture
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Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue poured into water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined diethyl ether layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC#N)=O)(C(F)(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |